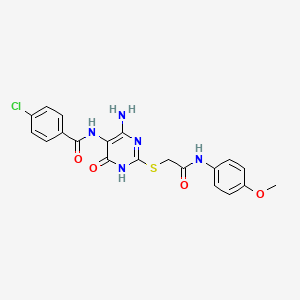
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C20H18ClN5O4S and its molecular weight is 459.91. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
The 2-aminothiazole scaffold, present in our compound, has shown promise as an anticancer agent. Research indicates that derivatives of 2-aminothiazoles exhibit cytotoxic effects against cancer cells. These compounds interfere with cell division, inhibit tubulin polymerization, and induce apoptosis. The specific mechanism of action for our compound warrants further investigation, but its potential as an anticancer drug is noteworthy .
Antioxidant Properties
Antioxidants play a crucial role in protecting cells from oxidative stress. Our compound’s structure suggests it may possess antioxidant activity. Researchers have explored the relationship between 2-aminothiazoles and their ability to scavenge free radicals, reduce oxidative damage, and maintain cellular health. Investigating its antioxidant potential could lead to novel therapeutic strategies .
Antimicrobial Effects
The 2-aminothiazole derivatives have demonstrated antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and other pathogens. Our compound’s unique structure may contribute to its antimicrobial activity. Researchers have studied its impact on microbial growth, biofilm formation, and resistance mechanisms. Understanding its mode of action could aid in developing new antimicrobial agents .
Anti-Inflammatory Action
Inflammation plays a pivotal role in various diseases. Some 2-aminothiazole-based compounds exhibit anti-inflammatory effects by modulating inflammatory pathways. Our compound’s potential as an anti-inflammatory agent merits exploration. Researchers have investigated its impact on cytokines, enzymes, and immune responses. Unraveling its anti-inflammatory mechanisms could lead to therapeutic breakthroughs .
Rational Design Strategies
Medicinal chemists have focused on structural variations of 2-aminothiazoles. Our compound’s synthetic pathways—whether N-substituted, 3-substituted, 4-substituted, multi-substituted, or with aryl/alkyl substituents—offer opportunities for rational design. By optimizing its structure, we can enhance specific biological activities. Researchers continue to explore novel derivatives for targeted applications .
Future Prospects
Given the compound’s multifaceted properties, future studies should investigate its interactions with cellular targets, pharmacokinetics, and toxicity profiles. Additionally, computational modeling and in vitro assays can guide further drug development. Collaborations between chemists, biologists, and clinicians are essential for realizing its therapeutic potential .
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O4S/c1-30-14-8-6-13(7-9-14)23-15(27)10-31-20-25-17(22)16(19(29)26-20)24-18(28)11-2-4-12(21)5-3-11/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGURVBVKVVLYQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine](/img/structure/B2385721.png)
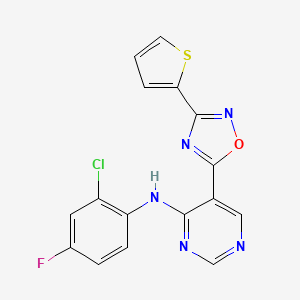
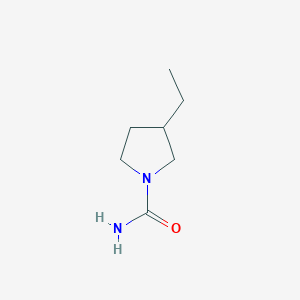

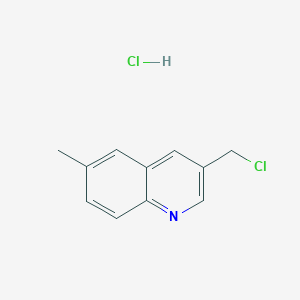
![N-(1-cyanocyclohexyl)-2-[4-(2-methanesulfonylethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2385729.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2385734.png)
![(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one](/img/structure/B2385735.png)

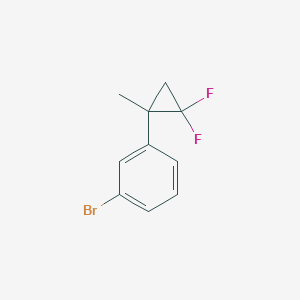
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385739.png)
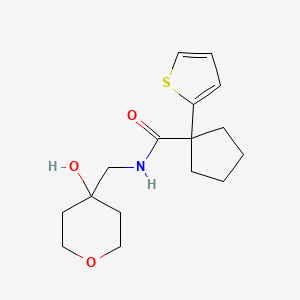
![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2385743.png)